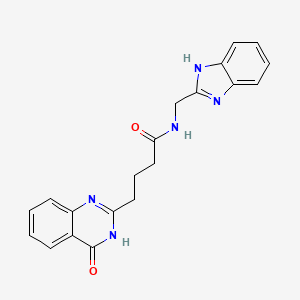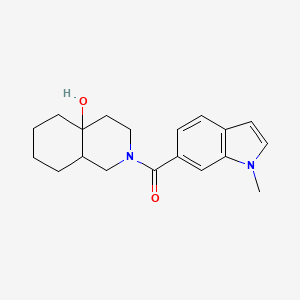
N-(1H-benzimidazol-2-ylmethyl)-4-(4-hydroxyquinazolin-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is a complex organic compound that features both benzimidazole and quinazoline moieties. These structures are known for their biological activity and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of the Quinazoline Moiety: This can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The benzimidazole and quinazoline intermediates can be coupled using a suitable linker, such as a butanamide chain, under appropriate conditions (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or quinazoline rings.
Reduction: Reduction reactions could target the carbonyl group in the quinazoline moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be explored as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: Exploration of its binding affinity to various biological receptors.
Medicine
Drug Development: Potential therapeutic applications, particularly in the treatment of diseases where benzimidazole and quinazoline derivatives have shown efficacy.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its target, such as inhibition of enzyme activity or receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib.
Uniqueness
N-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is unique due to its combination of benzimidazole and quinazoline moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one of these structures.
Propiedades
Fórmula molecular |
C20H19N5O2 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C20H19N5O2/c26-19(21-12-18-23-15-8-3-4-9-16(15)24-18)11-5-10-17-22-14-7-2-1-6-13(14)20(27)25-17/h1-4,6-9H,5,10-12H2,(H,21,26)(H,23,24)(H,22,25,27) |
Clave InChI |
HUFRCPTZMGTCSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxybenzyl)amino]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B10982642.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10982649.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,3-thiazole-5-carboxamide](/img/structure/B10982656.png)
![[4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B10982663.png)


![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10982696.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B10982698.png)
![N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B10982699.png)
![Furan-2-yl(5-hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B10982702.png)
![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B10982708.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10982709.png)
![(4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10982726.png)
![2-{[(2-Isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide](/img/structure/B10982727.png)
